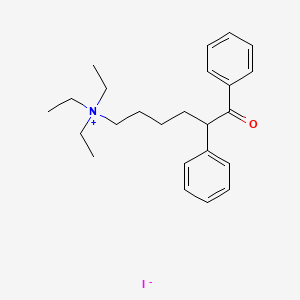
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C24H34INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a pentyl chain, culminating in a triethylammonium iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Tetraethylammonium iodide: Similar structure but lacks the benzoyl and phenyl groups.
Uniqueness
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is unique due to its specific structure, which combines a benzoyl group, a phenyl group, and a quaternary ammonium iodide. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
38940-51-1 |
|---|---|
Fórmula molecular |
C24H34INO |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FXDHBUYBUCTBQD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


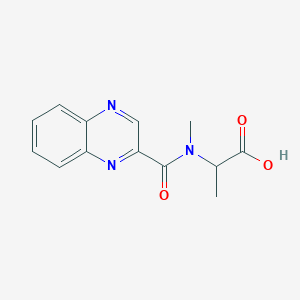

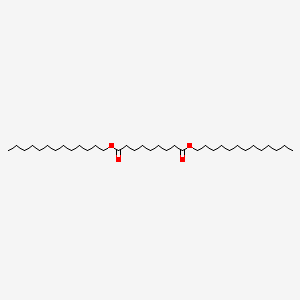
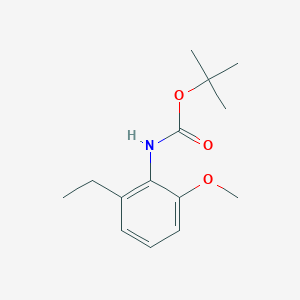
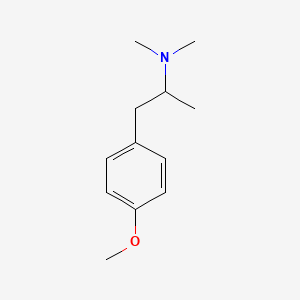


![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
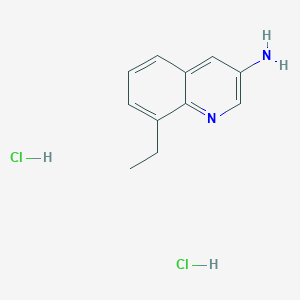



![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
